molecular formula C21H27ClN2O3 B2960505 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1396750-64-3

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2960505
CAS No.: 1396750-64-3
M. Wt: 390.91
InChI Key: CTWDFBZTMWSBHY-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a piperidine core substituted with a (4-chlorobenzyl)oxymethyl group at the 4-position and a propan-1-one chain terminating in a 3,5-dimethylisoxazol-4-yl moiety. Its molecular formula is C₂₆H₃₁ClN₂O₃ (calculated molecular weight: 467.0 g/mol).

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWDFBZTMWSBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a series of well-defined organic reactions:

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, piperidine, and 3,5-dimethylisoxazole.

  • O-Alkylation: : 4-Chlorobenzyl chloride undergoes O-alkylation with piperidine in the presence of a strong base like sodium hydride, forming the intermediate 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

  • Michael Addition: : The intermediate then reacts with 3,5-dimethylisoxazole-4-carbaldehyde under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. This could include:

  • Continuous Flow Synthesis: : Utilizing flow reactors to ensure better control over reaction conditions.

  • Catalysis: : Implementing catalysts to improve reaction efficiency and selectivity.

  • Purification: : Using advanced separation techniques such as crystallization or chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert certain functional groups to alcohols or amines.

  • Substitution: : Halogen substitution on the aromatic ring can be achieved using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH).

Major Products Formed

  • Oxidation: : Products can include 4-chlorobenzoic acid derivatives.

  • Reduction: : Alcohols or amines, depending on the functional group being reduced.

  • Substitution: : Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is studied for its ability to act as a precursor to other complex molecules and for its unique reactivity, which makes it useful in various organic transformations.

Biology

In biological research, this compound may be explored for its potential interactions with biological macromolecules, serving as a tool for studying enzyme mechanisms or cellular processes.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic effects, such as its role as a drug candidate or its interactions with specific biological targets relevant to certain diseases.

Industry

In industrial applications, this compound can be utilized in the synthesis of advanced materials or as a key intermediate in the production of specialized chemicals.

Mechanism of Action

The mechanism of action for 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one would depend on its specific application:

  • Molecular Targets: : The compound might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

  • Pathways Involved: : It could influence various biochemical pathways, potentially altering cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores: piperidine derivatives , isoxazole-containing molecules , and propan-1-one linkers . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Findings Source
Target Compound C₂₆H₃₁ClN₂O₃ 467.0 4-(((4-Cl-benzyl)oxy)methyl)piperidine, 3,5-dimethylisoxazole Not directly reported; inferred protease/receptor modulation
1-(4-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one (Compound 25) C₂₀H₂₈N₆O₂ 384.5 Piperidine-triazole core, propan-1-one-isoxazole Potent TMPRSS2 inhibitor (IC₅₀: 0.8 µM); anti-SARS-CoV-2 activity
3-(3,5-dimethylisoxazol-4-yl)-1-{4-[(4-{[(pyridin-3-yl)oxy]methyl}phenyl)methyl]piperidin-1-yl}propan-1-one (S723-1914) C₂₆H₃₁N₃O₃ 433.55 Piperidine-pyridinyloxybenzyl, propan-1-one-isoxazole No explicit activity reported; structural analog for screening
4-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)methyl)morpholin-4-ium (Compound 13) C₂₀H₃₁N₃O₃⁺ 361.5 (neutral) Piperidine-morpholinium, propan-1-one-isoxazole Farnesoid X receptor (FXR) modulator; antiviral candidate

Key Observations

Piperidine Core Modifications: The target compound’s 4-(((4-Cl-benzyl)oxy)methyl)piperidine substitution distinguishes it from analogs like Compound 25 (triazole-substituted piperidine) and S723-1914 (pyridinyloxybenzyl-piperidine). The chlorine atom in the benzyl group may enhance lipophilicity and target binding compared to non-halogenated analogs .

Isoxazole vs. Heterocyclic Replacements :

  • The 3,5-dimethylisoxazole group is conserved across all analogs, suggesting its critical role in π-π stacking or hydrogen bonding. Compound 25 replaces the isoxazole with a triazole in one arm but retains activity, indicating flexibility in heterocycle selection for TMPRSS2 inhibition .

Biological Activity Trends: Compound 25’s TMPRSS2 inhibition (IC₅₀: 0.8 µM) highlights the importance of the propan-1-one linker in maintaining conformational rigidity for enzyme interaction. The target compound’s larger benzyl group may sterically hinder binding to similar proteases, necessitating empirical validation . Compound 13’s FXR modulation suggests that piperidine-isoxazole-propanone scaffolds are versatile for diverse receptor targets, though substituent choice dictates specificity .

S723-1914’s 2 mg stock) .

Biological Activity

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a chlorobenzyl group, and an isoxazole moiety. Such structural characteristics are often associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₂₃ClN₂O₂
Molecular Weight348.85 g/mol
CAS Number1396893-02-9

Antimicrobial Properties

Research indicates that compounds with similar piperidine and isoxazole structures exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds resembling this structure have also been investigated for their anti-inflammatory properties. In vitro assays have demonstrated that they can reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Isoxazole Derivatives :
    • A study evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. Results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis .
  • Piperidine-based Compounds :
    • Research focused on piperidine derivatives showed promising results as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity Evaluation :
    • A series of experiments tested the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .

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